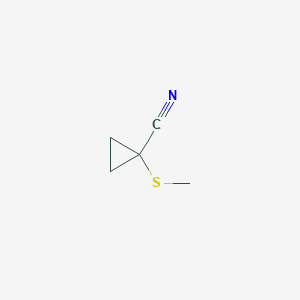
1-(Methylsulfanyl)cyclopropane-1-carbonitrile
概要
説明
1-(Methylsulfanyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C(_5)H(_7)NS It is characterized by a cyclopropane ring substituted with a methylsulfanyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropane-1-carbonitrile with methylsulfanyl reagents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, facilitating the nucleophilic substitution by the methylsulfanyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(Methylsulfanyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
1-(Methylsulfanyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 1-(Methylsulfanyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of reactivity, forming sulfoxides or sulfones. In reduction reactions, the carbonitrile group is reduced to an amine, altering the compound’s chemical properties and potential biological activity.
類似化合物との比較
Cyclopropane-1-carbonitrile: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)cyclopropane: Lacks the carbonitrile group, limiting its applications in reactions involving nitriles.
Cyclopropane-1-carboxamide: Contains an amide group instead of a carbonitrile, leading to different reactivity and applications.
Uniqueness: 1-(Methylsulfanyl)cyclopropane-1-carbonitrile is unique due to the presence of both a methylsulfanyl group and a carbonitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
特性
IUPAC Name |
1-methylsulfanylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-7-5(4-6)2-3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRIBAFKFJDIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3382600.png)
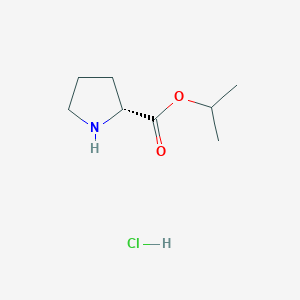
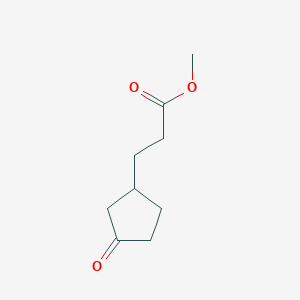

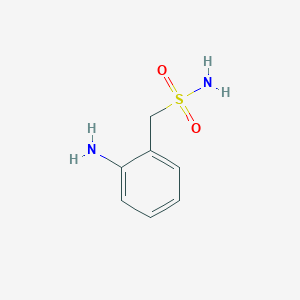
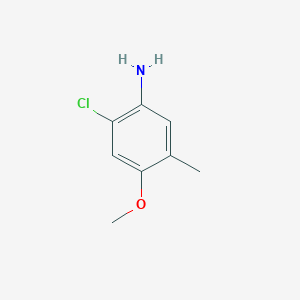
![Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate](/img/structure/B3382650.png)
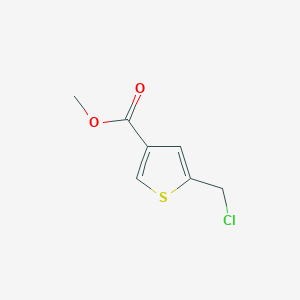
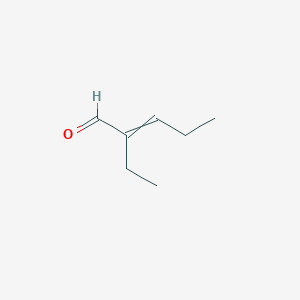
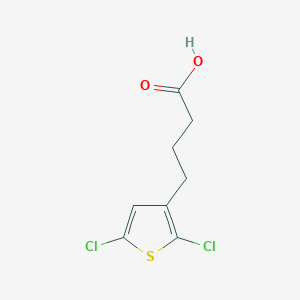
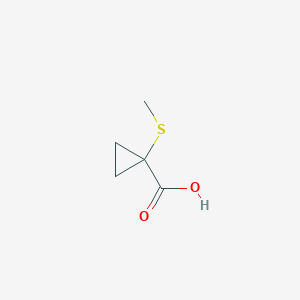
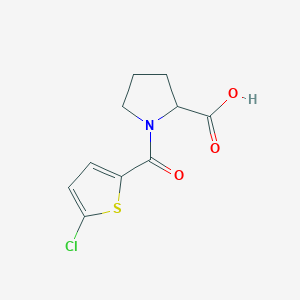
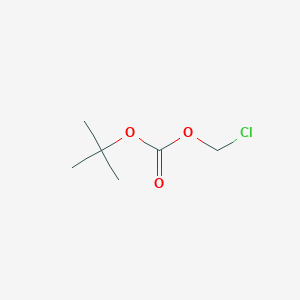
![[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane](/img/structure/B3382701.png)
